molecular formula C23H18N2O3 B2660052 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide CAS No. 620100-68-7

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Cat. No.: B2660052
CAS No.: 620100-68-7
M. Wt: 370.408
InChI Key: TVBXQLHXIUFZII-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and antiviral research. This compound belongs to a class of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives, which have demonstrated promising bioactivity across multiple therapeutic areas. Primary research applications for this chemical scaffold include antiviral development and anticancer agent discovery. Compounds based on the 2-(1H-indol-3-yl)-2-oxoacetamide structure have shown potent inhibitory activity against viral RNA-dependent RNA polymerase (RdRp) enzymes, which are crucial for the replication of viruses such as SARS-CoV-2 and other human coronaviruses (HCoV-OC43, HCoV-NL63) . This makes them valuable tool compounds for investigating novel antiviral mechanisms and developing broad-spectrum antiviral therapies. Furthermore, related indol-3-yl acetamide derivatives have exhibited marked antitumor activity against human solid tumors, including colon and lung cancer models, functioning through mechanisms such as the inhibition of tubulin polymerization . The indole moiety is a privileged structure in drug discovery, often contributing to target binding through π-π stacking interactions with aromatic amino acid residues in enzyme active sites, such as Trp82 in butyrylcholinesterase (BChE), an enzyme targeted in Alzheimer's disease research . Researchers value this compound for its potential to interact with multiple biological targets, enabling studies in enzymology, cell signaling, and molecular pharmacology. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Please consult the Safety Data Sheet prior to handling.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXQLHXIUFZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide typically involves the condensation of indole derivatives with phenoxyphenylmethyl acetamide. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell division and growth . The indole moiety is known to interact with various biological targets, including receptors and enzymes, leading to its diverse biological activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Acetamide Nitrogen

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (): Differs by a benzyloxy group instead of phenoxy.

(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ():

  • Features a chiral phenylethyl group.
  • Crystal data (orthorhombic, P212121) reveal intramolecular hydrogen bonds (N–H···O=C) and π-π stacking interactions between indole and phenyl rings, influencing packing stability .

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide ():

  • Incorporates a 1,3,4-oxadiazole-thiol and benzothiazole moiety.
  • Higher melting point (200.9–201.7°C) compared to simpler acetamides, likely due to rigid heterocyclic systems enhancing crystallinity .

Modifications to the Indole Core

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (): A dihydroindole derivative with a hydroxyl group at position 3.

2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide (): Contains an acetylamino-phenyl group. The extended conjugation may alter electronic properties, affecting binding to biological targets .

Heterocyclic Additions

Thiazolidinone Derivatives (): Compounds like 5h (thiazolidinone core) exhibit lower yields (57%) compared to the target compound’s analogs, suggesting synthetic challenges with thiazolidinone incorporation .

Hydrazone and Hydrazide Derivatives (–15): 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide () includes a hydrazone linker, which may enhance chelation properties or enzyme inhibition .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (13C NMR, δ ppm)
Target Compound C23H19N2O3 Not Reported Not Reported Not Available
N-[3-(Benzyloxy)phenyl]-2-oxoacetamide C23H18N2O3 Not Reported Not Reported 172.0 (C=O), 143.4 (Ar–C)
(S)-(-)-N-(1-phenylethyl)acetamide C18H18N2O Not Reported Not Reported 172.0 (C=O), 136.2 (Indole C3)
5h (Thiazolidinone) C29H22N4O5S 221–222 57 IR: 1680 cm⁻¹ (C=O), 1H NMR: 7.2–7.8 (m)

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide is a synthetic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure combines an indole moiety with a phenoxyphenylmethyl acetamide, potentially conferring distinct therapeutic effects.

Property Value
IUPAC NameThis compound
Molecular FormulaC23H18N2O3
Molecular Weight390.4 g/mol
CAS Number620100-68-7
InChIInChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27)

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with phenoxyphenylmethyl acetamide. A common method utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. Industrial production may employ continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes or proteins involved in cell division and growth, making it a candidate for anticancer therapy.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The compound's efficacy varies across different cancer cell lines, indicating potential for targeted therapy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating potent antimicrobial effects.
  • Case Study on Anticancer Effects : In a recent investigation involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound Biological Activity
Indole-3-acetic acid derivativesPlant growth regulator; some anticancer activity
N-(1-methylindolyl)-N-(3,4-dimethoxyphenyl)acetamidesAnticancer properties; enzyme inhibition

This compound stands out due to its specific combination of structural features that enhance its biological activities compared to similar compounds.

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the indole-acetamide core via condensation of indole-3-carboxylic acid derivatives with activated carbonyl reagents (e.g., chloroacetyl chloride) under basic conditions (e.g., sodium hydroxide in DMF) .
  • Step 2: Introduction of the phenoxyphenylmethyl group via nucleophilic substitution or reductive amination, requiring temperature control (60–80°C) and catalysts like palladium for coupling reactions .
  • Optimization: Use Design of Experiments (DoE) to adjust solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitor intermediates via TLC and HPLC to minimize side products .

Basic: Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., indole C-3 proton at δ 7.2–7.5 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (expected m/z ~405.4) and isotopic pattern analysis .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is acceptable for biological assays .

Basic: How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. IC50 values can be calculated via dose-response curves (4-parameter logistic model) .
  • Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to normal cells (e.g., HEK293). Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .

Advanced: How can researchers resolve contradictions in reported molecular targets of this compound?

Methodological Answer:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]-labeled ATP for kinase targets) to measure displacement.
  • CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., EGFR) to assess activity loss .
  • Proteomic Profiling: Employ affinity chromatography coupled with LC-MS/MS to identify binding partners .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., halogenation at indole C-5 or phenoxy group substitution). Compare activity using standardized assays .
  • Computational SAR: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors. Validate with free-energy perturbation (FEP) calculations .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use crystal structures of target proteins (e.g., 5-HT2A receptor, PDB ID: 6A93) to simulate binding. Prioritize poses with lowest ΔG values .
  • MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes .

Advanced: What are the key degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Stability in Plasma: Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

Methodological Answer:

  • Solubility Enhancement: Test co-solvents (PEG 400, Cremophor EL) or cyclodextrin complexes. Measure solubility via shake-flask method .
  • Nanoformulations: Develop liposomal or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced: How can drug-drug interaction risks be assessed during preclinical studies?

Methodological Answer:

  • CYP Inhibition Assays: Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS .
  • Transporter Inhibition: Use Caco-2 cells to assess P-gp or BCRP inhibition. Quantify intracellular accumulation of probe substrates (e.g., rhodamine 123) .

Advanced: What methods are used to address batch-to-batch variability in pharmacological data?

Methodological Answer:

  • Quality Control (QC): Implement strict HPLC-MS protocols for impurity profiling (e.g., identify residual solvents via GC-MS) .
  • Bioassay Standardization: Include reference standards in each assay plate and normalize data to internal controls (e.g., Z’-factor >0.5) .

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